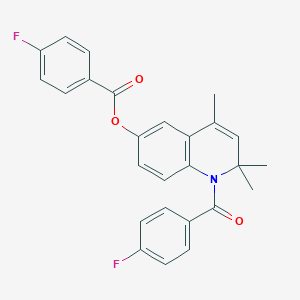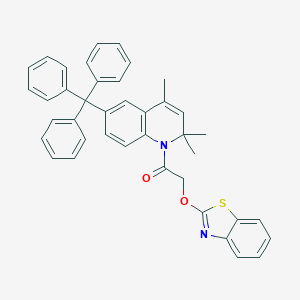![molecular formula C20H11Br2ClN2O2 B408404 5-bromo-N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide](/img/structure/B408404.png)
5-bromo-N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and benzamide functional groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and base in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
5-bromo-N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
科学的研究の応用
5-bromo-N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-bromo-N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives: These compounds share the bromine functional group and have been studied for their anticancer properties.
N-(4-Bromo-phenyl)-2-chloro-benzamide: Similar in structure but lacks the benzooxazole moiety.
Uniqueness
5-bromo-N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide is unique due to the presence of both bromine and chlorine atoms, as well as the benzooxazole ring
特性
分子式 |
C20H11Br2ClN2O2 |
|---|---|
分子量 |
506.6g/mol |
IUPAC名 |
5-bromo-N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide |
InChI |
InChI=1S/C20H11Br2ClN2O2/c21-12-3-1-11(2-4-12)20-25-17-10-14(6-8-18(17)27-20)24-19(26)15-9-13(22)5-7-16(15)23/h1-10H,(H,24,26) |
InChIキー |
VRWCXFNUKCQXQB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl)Br |
正規SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ETHYLPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE](/img/structure/B408321.png)

![Diethyl 2-[2,2,6,7-tetramethyl-1-(2-methylpropanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B408325.png)

![2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE](/img/structure/B408327.png)
![methyl 4-[3-oxo-3-(2,2,4-trimethyl-6-trityl-1(2H)-quinolinyl)-1-propenyl]phenyl ether](/img/structure/B408328.png)
![1-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline](/img/structure/B408329.png)

![dimethyl 2-{1-[(1,3-benzothiazol-2-yloxy)acetyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B408331.png)

![4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408335.png)
![5-(2,4-dichlorobenzoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408337.png)
![6-ethoxy-5-(4-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408339.png)
![4,5-DIMETHYL 2-[1-(2,4-DICHLOROBENZOYL)-2,2,7-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408341.png)
